2-(4-Ethylphenyl)thiophene
Description
2-(4-Ethylphenyl)thiophene is a thiophene derivative featuring a phenyl ring substituted with an ethyl group at the para position, attached to the thiophene core. Thiophene-based compounds are widely studied due to their structural versatility, electronic properties, and applications in medicinal chemistry and materials science. For example, compounds like iCRT3 (a Wnt pathway inhibitor) incorporate a 4-ethylphenyl moiety within a larger heterocyclic framework, underscoring the biological relevance of such substituents . Additionally, thiophenes with aryl substituents, such as those isolated from the mangrove plant Pluchea indica, demonstrate diverse pharmacological activities .
Properties
Molecular Formula |
C12H12S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
2-(4-ethylphenyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h3-9H,2H2,1H3 |
InChI Key |
DAIRPGULXRTFPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Thiophene Derivatives
Thiophene derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis of 2-(4-Ethylphenyl)thiophene and related compounds:
Table 1: Structural Comparison of Thiophene Derivatives
Key Observations :
Key Findings :
Comparison with this compound :
- Conversely, the absence of electron-withdrawing groups may limit its cytotoxicity compared to N-(thienyl)-2-chloroacetamides .
Physicochemical Properties
Substituents critically influence solubility, crystallinity, and stability:
- Solubility : Ethylphenyl groups may reduce water solubility compared to polar derivatives (e.g., hydroxybutynyl-thiophenes from Pluchea indica) .
- Crystal Packing: Intramolecular hydrogen bonds (e.g., in Ethyl 3-hydroxy-thiophene carboxylate) stabilize crystal structures, a feature absent in non-polar derivatives like this compound .
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